molecular formula C28H23NO B15212192 4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline CAS No. 340985-39-9

4-(1-Benzofuran-2-yl)-N,N-bis(4-methylphenyl)aniline

Cat. No.: B15212192
CAS No.: 340985-39-9
M. Wt: 389.5 g/mol
InChI Key: NURBYHPTYKERNZ-UHFFFAOYSA-N
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Description

4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. The presence of the benzofuran moiety in various compounds has been associated with a wide range of biological activities, making it a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-bromoacetylbenzofuran with 4-methoxyaniline and phenyl isothiocyanate in absolute ethanol. This reaction proceeds in the absence of any catalysts and yields the desired product with an 83% yield . Another method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are advantageous due to their high yield and fewer side reactions . The use of proton quantum tunneling in the construction of benzofuran rings has also been reported to result in high yields and fewer side reactions .

Mechanism of Action

The mechanism of action of 4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, some benzofuran derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes .

Comparison with Similar Compounds

4-(Benzofuran-2-yl)-N,N-di-p-tolylaniline can be compared with other similar compounds, such as:

Properties

CAS No.

340985-39-9

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C28H23NO/c1-20-7-13-24(14-8-20)29(25-15-9-21(2)10-16-25)26-17-11-22(12-18-26)28-19-23-5-3-4-6-27(23)30-28/h3-19H,1-2H3

InChI Key

NURBYHPTYKERNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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